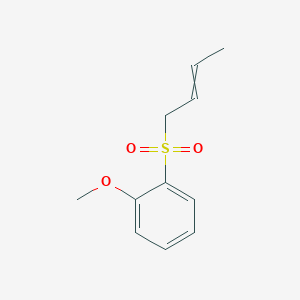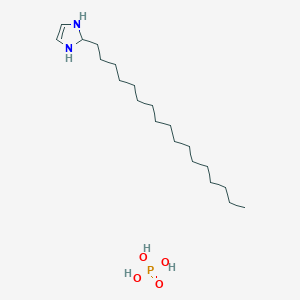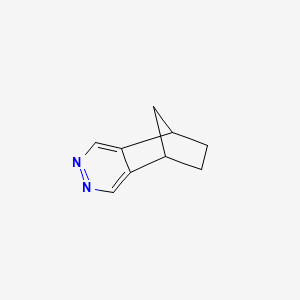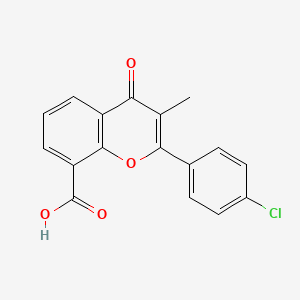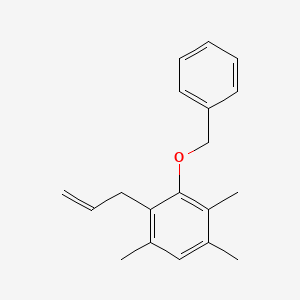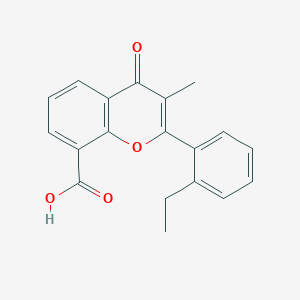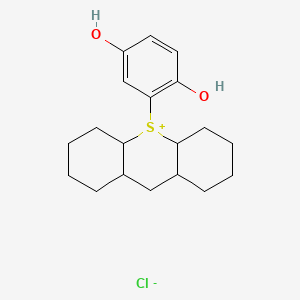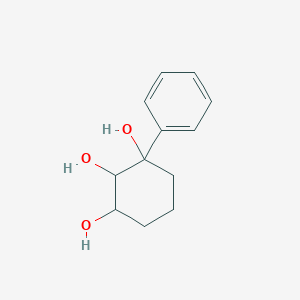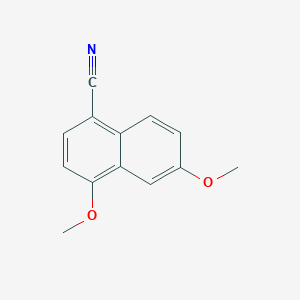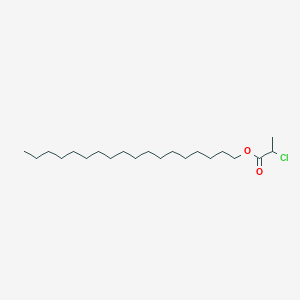
Octadecyl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid. It is a compound with the molecular formula C21H41ClO2 and a molecular weight of 361.002 g/mol . This compound is characterized by the presence of a long octadecyl chain attached to the 2-chloropropanoate moiety, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 2-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminium hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and octadecanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Octadecyl 2-chloropropanol.
Hydrolysis: 2-chloropropanoic acid and octadecanol.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems owing to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of Octadecyl 2-chloropropanoate largely depends on its chemical structure. The long hydrophobic octadecyl chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in applications such as drug delivery and surfactant production. The 2-chloropropanoate moiety can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropionic Acid: The parent compound of Octadecyl 2-chloropropanoate, used in similar chemical reactions.
Decyl 2-chloropropanoate: A shorter chain ester with similar chemical properties but different physical characteristics due to the shorter alkyl chain
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid environments, making it particularly useful in applications requiring amphiphilic properties .
Eigenschaften
CAS-Nummer |
88104-31-8 |
|---|---|
Molekularformel |
C21H41ClO2 |
Molekulargewicht |
361.0 g/mol |
IUPAC-Name |
octadecyl 2-chloropropanoate |
InChI |
InChI=1S/C21H41ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3 |
InChI-Schlüssel |
YQCZLISEEYFBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
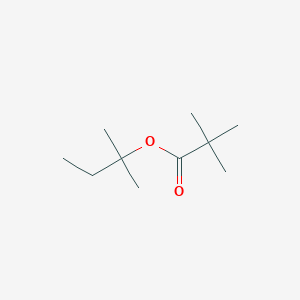
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
